molecular formula C14H19NO2 B8586454 Tert-butyl N-benzylidenealaninate CAS No. 78688-64-9

Tert-butyl N-benzylidenealaninate

Cat. No.: B8586454
CAS No.: 78688-64-9
M. Wt: 233.31 g/mol
InChI Key: AMONUZJWIRBZBA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-benzylidenealaninate is a synthetic organic compound featuring a tert-butyl ester group and a benzylidene imine moiety attached to an alanine backbone. It is primarily utilized in peptide synthesis and asymmetric catalysis due to its steric bulk and chiral properties. The tert-butyl group enhances stability against hydrolysis, while the benzylidene moiety facilitates selective deprotection in multi-step reactions. This analysis therefore relies on comparisons with structurally or functionally analogous tert-butyl-containing compounds, as detailed below.

Properties

CAS No.

78688-64-9

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

tert-butyl (2S)-2-(benzylideneamino)propanoate

InChI

InChI=1S/C14H19NO2/c1-11(13(16)17-14(2,3)4)15-10-12-8-6-5-7-9-12/h5-11H,1-4H3/t11-/m0/s1

InChI Key

AMONUZJWIRBZBA-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)N=CC1=CC=CC=C1

Canonical SMILES

CC(C(=O)OC(C)(C)C)N=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

  • tert-Butyl Alcohol (2-methyl-2-propanol)
  • tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)
  • Benzylidene-protected amino acid derivatives (e.g., benzylidene alanine esters).
Table 1: Comparative Properties
Compound Molecular Formula Molecular Weight Key Functional Groups Primary Use
Tert-butyl N-benzylidenealaninate C₁₄H₁₉NO₃ 249.3 g/mol tert-butyl ester, benzylidene imine Peptide synthesis, chiral catalysis
tert-Butyl Alcohol C₄H₁₀O 74.12 g/mol Tertiary alcohol Solvent, gasoline additive
tert-Butyl pyrrolidine carboxylate* C₁₇H₂₅NO₄ 307.4 g/mol tert-butyl ester, pyrrolidine Pharmaceutical research

*CAS 1186654-76-1 ().

Reactivity and Stability

  • This compound : The tert-butyl group confers resistance to nucleophilic attack and hydrolysis, while the benzylidene imine is acid-labile, enabling selective deprotection under mild acidic conditions.
  • tert-Butyl Alcohol : Highly flammable (NFPA flammability rating: 3) with moderate health hazards (OSHA PEL: 100 ppm). Reacts with oxidizing agents, posing explosion risks .

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